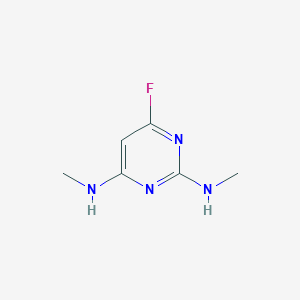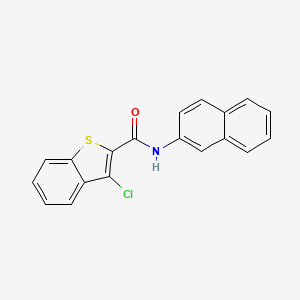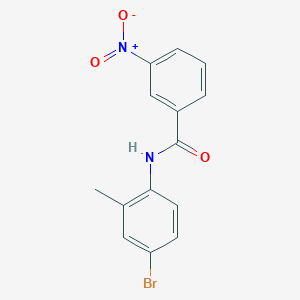![molecular formula C10H13NO6 B11708114 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol is an organic compound with the molecular formula C10H13NO6. This compound is characterized by the presence of hydroxyethoxy and nitrophenoxy groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases.
Applications De Recherche Scientifique
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol involves its interaction with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol include:
2-(4-Methoxyphenoxy)ethan-1-ol: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol: This compound has an amino group instead of a hydroxy group, leading to different chemical properties and uses.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound contains a mercapto group, which introduces thiol chemistry into its reactivity profile.
These comparisons highlight the unique properties of this compound, particularly its combination of hydroxyethoxy and nitrophenoxy groups, which confer specific reactivity and applications.
Propriétés
Formule moléculaire |
C10H13NO6 |
|---|---|
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)-4-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H13NO6/c12-3-5-16-9-2-1-8(11(14)15)7-10(9)17-6-4-13/h1-2,7,12-13H,3-6H2 |
Clé InChI |
DAESZPUCWAQPBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
![2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11708085.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)

